N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
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Overview
Description
Indole derivatives, such as the one you mentioned, are a class of compounds that have a wide range of biological activities . They are characterized by an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of tryptamine with a suitable reagent . For example, the reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent has been reported .Molecular Structure Analysis
The molecular structure of similar compounds is typically determined by a variety of spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often centered around the indole moiety. The indole ring is a versatile substrate that can undergo a variety of chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically determined by a variety of techniques, including NMR, UV, IR, and mass spectral data .Scientific Research Applications
Antitubercular Agent
- Study Findings: A derivative, N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, was investigated for its potential as an antitubercular agent. It was found to have inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting possible applications in treating tuberculosis (Purushotham & Poojary, 2018).
Transfer Hydrogenation Catalysis
- Study Findings: Derivatives of benzenesulfonamide, including N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide, were used to synthesize air-stable complexes that efficiently catalyzed the transfer hydrogenation of various substrates, such as aryl, diaryl, and unsaturated ketones, highlighting their utility in chemical synthesis processes (Ruff et al., 2016).
Anticancer Properties
- Study Findings: Another derivative, (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, was synthesized and characterized for its anticancer properties. This suggests potential applications in the development of new cancer treatments (Zhang et al., 2010).
Gene Expression Studies in Oncology
- Study Findings: Sulfonamide derivatives, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, were part of a study to understand their impact on gene expression changes in cancer cells. This research provides insights into the pharmacophore structure and drug-sensitive pathways in cancer therapy (Owa et al., 2002).
Application in Alpha-Adrenoceptor Antagonism
- Study Findings: YM-12617, a compound structurally related to benzenesulfonamide, demonstrated potent antagonism against alpha 1-adrenoceptors. This research contributes to our understanding of receptor antagonism and its potential therapeutic applications (Honda et al., 1985).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-13-14(2)16(4)21(17(5)15(13)3)26(24,25)23-11-10-18-12-22-20-9-7-6-8-19(18)20/h6-9,12,22-23H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHSEMGZPNUERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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